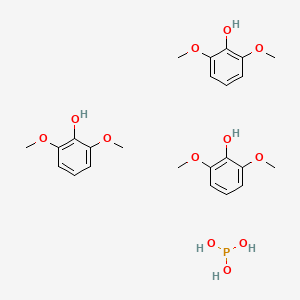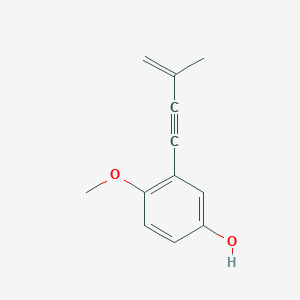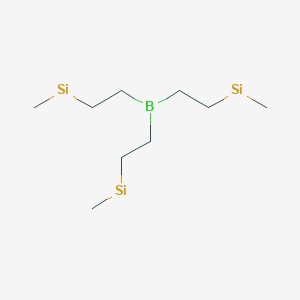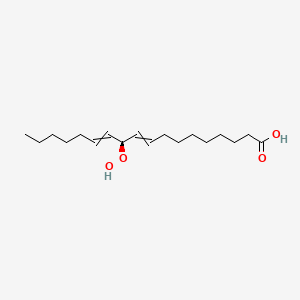![molecular formula C10H19ClO5S B14253268 Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate CAS No. 188412-17-1](/img/structure/B14253268.png)
Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate is an organic compound with a complex structure that includes a chlorine atom and a methanesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate typically involves the esterification of octanoic acid derivatives. One common method includes the reaction of octanoic acid with methanesulfonyl chloride in the presence of a base to form the methanesulfonate ester. The reaction conditions often require a non-nucleophilic base and an inert atmosphere to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to produce this compound efficiently .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methanesulfonyl group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products
Substitution: Formation of substituted octanoates.
Reduction: Formation of 8-chloro-6-hydroxy octanoate.
Oxidation: Formation of 8-chloro-6-sulfonic acid octanoate.
Aplicaciones Científicas De Investigación
Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes .
Mecanismo De Acción
The mechanism of action of Methyl (6S)-8-chloro-6-[(methanesulfonyl)oxy]octanoate involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby modifying their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic acid: Similar in having the methanesulfonyl group but lacks the ester and chlorine functionalities.
Methanesulfonyl chloride: Shares the methanesulfonyl group but is more reactive and used primarily as a reagent.
Octanoic acid derivatives: Similar carbon chain length but differ in functional groups attached.
Propiedades
Número CAS |
188412-17-1 |
|---|---|
Fórmula molecular |
C10H19ClO5S |
Peso molecular |
286.77 g/mol |
Nombre IUPAC |
methyl (6S)-8-chloro-6-methylsulfonyloxyoctanoate |
InChI |
InChI=1S/C10H19ClO5S/c1-15-10(12)6-4-3-5-9(7-8-11)16-17(2,13)14/h9H,3-8H2,1-2H3/t9-/m0/s1 |
Clave InChI |
NJPGRMZVFWEXKR-VIFPVBQESA-N |
SMILES isomérico |
COC(=O)CCCC[C@@H](CCCl)OS(=O)(=O)C |
SMILES canónico |
COC(=O)CCCCC(CCCl)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-3-[(12-Bromododecyl)oxy]propane-1,2-diol](/img/structure/B14253215.png)


![3-methoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzamide](/img/structure/B14253234.png)
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-trityloxypentanoic acid](/img/structure/B14253236.png)
![Tert-butyl[(8-chlorooctyl)oxy]dimethylsilane](/img/structure/B14253246.png)

![methyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pent-4-enoate](/img/structure/B14253250.png)
![1-{2-[3-(Prop-1-en-2-yl)phenyl]propyl}pyrrolidine](/img/structure/B14253251.png)

